3-[(Methylsufonyl)oxy]phenylacetic acid
描述
3-[(Methylsulfonyl)oxy]phenylacetic acid is a substituted phenylacetic acid derivative characterized by a methylsulfonyloxy (-OSO₂CH₃) group at the meta position of the phenyl ring. This structural modification introduces significant electronic and steric effects, influencing its physicochemical properties and biological interactions. The methylsulfonyl group, a strong electron-withdrawing moiety, likely enhances acidity and alters solubility compared to unsubstituted phenylacetic acid . Such derivatives are pivotal in medicinal chemistry for optimizing drug-target interactions, as seen in studies involving arylacetic acid bioisosteres .
Structure
2D Structure
属性
IUPAC Name |
2-(3-methylsulfonyloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-15(12,13)14-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHSJONIJOODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272131 | |
| Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-80-5 | |
| Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Methylsulfonyl)oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401272131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
3-[(Methylsulfonyl)oxy]phenylacetic acid, also known by its CAS number 1221791-80-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-[(Methylsulfonyl)oxy]phenylacetic acid is a phenylacetic acid derivative characterized by the presence of a methylsulfonyl group. Its chemical structure can be represented as follows:
This compound exhibits properties that make it suitable for various biological applications, including anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that 3-[(Methylsulfonyl)oxy]phenylacetic acid may exert anti-inflammatory effects. In vitro studies have demonstrated that compounds with similar structures can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
Analgesic Properties
In animal models, phenylacetic acid derivatives have shown analgesic effects comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic activity is likely due to their ability to inhibit COX enzymes and modulate pain pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of phenylacetic acid derivatives, providing insights into their potential therapeutic applications:
-
Study on COX Inhibition :
- Objective : To evaluate the COX-inhibitory activity of phenylacetic acid derivatives.
- Findings : Compounds similar to 3-[(Methylsulfonyl)oxy]phenylacetic acid exhibited IC50 values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents .
- Inflammation Model Study :
Data Table: Biological Activity Summary
科学研究应用
Table 1: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Direct Sulfonation | Introduction of methylsulfonyl group | Variable |
| Esterification | Formation of esters using acids and bases | High |
| Coupling Reactions | Formation via Suzuki-Miyaura coupling | Up to 85% |
Biological Activities
Research indicates that 3-[(Methylsulfonyl)oxy]phenylacetic acid exhibits significant anti-inflammatory properties, making it a candidate for NSAID development. It is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Case Study Insights
- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced inflammation in animal models, showing a comparable efficacy to established NSAIDs.
- Pharmacokinetics : Interaction studies have revealed its pharmacokinetic profile, indicating favorable absorption and distribution characteristics.
- Safety Profile : Toxicological assessments highlight that while it possesses therapeutic benefits, caution is warranted due to potential acute toxicity upon ingestion or skin contact.
| Activity | Findings |
|---|---|
| Anti-inflammatory | Comparable efficacy to traditional NSAIDs |
| COX Inhibition | Significant inhibition observed in vitro |
| Toxicity | Harmful if swallowed or in contact with skin |
Applications in Pharmaceuticals
The primary application of 3-[(Methylsulfonyl)oxy]phenylacetic acid lies in its potential as a pharmaceutical agent. Its anti-inflammatory properties make it suitable for treating conditions such as arthritis and other inflammatory diseases.
相似化合物的比较
Key Differences:
- Acidity : The methylsulfonyloxy group increases acidity compared to unsubstituted phenylacetic acid due to its electron-withdrawing nature, similar to para-hydroxyl derivatives .
- Solubility : Hydrophilic substituents (e.g., -OH) enhance water solubility, while hydrophobic groups (e.g., biphenyl in PAA5) reduce it. The methylsulfonyl group balances moderate solubility, enabling membrane permeability .
Ligand Binding and Cytotoxicity:
- 4-Hydroxyphenylacetic acid (PAA4) : Demonstrated insignificant binding to the CBP/p300 KIX domain (Kd >10 mM), emphasizing the need for hydrophobic para substituents for activity .
- Biphenylacetic acid (PAA5): Exhibited pronounced binding (Kd = 6.9 ± 0.7 mM) due to hydrophobic interactions .
- 3-[(Methylsulfonyl)oxy]phenylacetic acid : Predicted to show enhanced binding compared to PAA4 due to the sulfonyl group’s hydrophobic and electronic effects, though direct data are lacking.
Cytotoxicity in Copper Complexes:
- Phenylacetic acid-derived copper complexes exhibit moderate cytotoxicity, influenced by lipophilicity. The methylsulfonyl group may alter metal coordination and bioavailability compared to phenylpropanoate analogs .
Reactivity in Esterification:
- Phenylpropanoic acid derivatives: Achieved 75–98% conversion in enzymatic esterification, whereas phenylacetic acid derivatives showed <10% conversion due to steric hindrance .
- 3-[(Methylsulfonyl)oxy]phenylacetic acid : The bulky sulfonyl group may further reduce esterification efficiency compared to simpler derivatives .
Metabolic Pathways:
- Phenylacetic acid is a microbial metabolite of polyphenols, linked to anti-inflammatory and antioxidant effects . Substitutions like methylsulfonyl could influence metabolic stability or interactions with enzymes such as PTP-1B and AR in diabetes models .
准备方法
Overview:
This method involves the introduction of the methylsulfonyl group onto a phenyl ring, typically through sulfonylation of phenolic intermediates or phenylacetic acid derivatives.
Preparation of phenylacetic acid precursor:
Phenylacetic acid can be synthesized via hydrolysis of benzyl cyanide, as described in patent CN103232338A, which involves heating benzyl cyanide with hydrochloric acid at 50-100°C, followed by distillation and crystallization to yield phenylacetic acid with high purity (reference).Sulfonylation:
The phenylacetic acid or its derivatives are reacted with methylsulfonyl chlorides or methylsulfonyl anhydrides in the presence of bases such as pyridine or triethylamine, under controlled temperatures (often 0-25°C). This step introduces the methylsulfonyl group onto the aromatic ring, forming the desired sulfonyl phenylacetic acid.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagent | Methylsulfonyl chloride or anhydride | Used with bases like pyridine |
| Solvent | Dichloromethane or pyridine | Ensures solubility and facilitates sulfonylation |
| Temperature | 0-25°C | Controlled to prevent side reactions |
| Yield | Usually >70% | Depending on reaction scale and purity |
Research Findings:
Patents indicate that sulfonylation efficiency improves with the use of catalysts or activating agents, and that controlling moisture and temperature is critical to prevent hydrolysis of sulfonyl chlorides.
Synthesis via Grignard Reagents and Ester Intermediates
Overview:
A notable method involves the use of Grignard reagents to functionalize phenylacetic acid derivatives, as described in patent EP2551265A1.
Preparation of the ester intermediate:
The ester of 6-methylpyridine-3-carboxylic acid is reacted with (4-methylsulfonyl)phenyl acetic acid or its salts.Grignard addition:
The process employs tert-butylmagnesium chloride as the Grignard reagent, added in THF at approximately 65°C, over 30-60 minutes. The addition is performed in a controlled manner to optimize yield and minimize side reactions.-
- Solvent: Tetrahydrofuran (THF)
- Temperature: 40-70°C, preferably 65°C
- Reaction time: 30 minutes to 2 hours
- Molar ratio: Grignard reagent to ester approximately 1.2:1
Isolation:
Post-reaction, the mixture is cooled, acidified with hydrochloric acid, and the product precipitated through crystallization or extraction techniques.
| Parameter | Data | Notes |
|---|---|---|
| Yield | 78-88% molar | High efficiency reported |
| Reaction Time | 30 min – 2 hrs | For laboratory scale |
| Temperature | 40°C – 70°C | Controlled to optimize selectivity |
Advantages:
This method avoids the use of tungsten catalysts, reduces impurities, and offers high yields.
Catalytic Carbonylation of Benzyl Cyanide
Overview:
An alternative route involves the carbonylation of benzyl cyanide to phenylacetic acid, using transition metal catalysts under atmospheric pressure, as detailed in US3708529A.
-
- Catalyst: Cobalt salt, iron-manganese alloy, sulfurated promoters
- Solvent: Methanol-water mixture
- Temperature: 25-35°C
- Pressure: Atmospheric pressure of CO
Process:
Benzyl cyanide reacts with carbon monoxide in the presence of the catalytic system, producing phenylacetic acid with high yield. The process involves in situ catalyst formation, simplifying the procedure.
Research Findings:
This method offers a low-pressure, high-yield process with minimal by-products, suitable for large-scale synthesis.
Notes on Process Optimization and Purification
Reaction Control:
Monitoring via HPLC ensures the reaction proceeds to completion, minimizing impurities such as the impurity '408' (see).Isolation Techniques:
Typical purification involves extraction, crystallization, and washing with solvents like methanol or MTBE to obtain high-purity product.
| Method | Typical Yield | Reaction Conditions | Notes |
|---|---|---|---|
| Sulfonylation of phenylacetic acid | >70% | Controlled sulfonylation at 0-25°C | Efficient for aromatic sulfonylation |
| Grignard-based synthesis | 78-88% | 40-70°C, 30 min – 2 hrs | High-yield, scalable |
| Catalytic carbonylation | Near quantitative | 25-35°C, atmospheric CO | Environmentally friendly |
常见问题
Q. What are the recommended storage conditions for 3-[(Methylsulfonyl)oxy]phenylacetic acid to ensure chemical stability?
To maintain stability, store the compound in a tightly sealed container under anhydrous conditions at -20°C. Avoid exposure to heat, moisture, strong acids/alkalis, and oxidizing/reducing agents, as these may induce decomposition or hazardous reactions . For short-term use, storage at room temperature in a desiccator is acceptable if humidity is controlled.
Q. Which analytical techniques are most suitable for characterizing 3-[(Methylsulfonyl)oxy]phenylacetic acid in synthetic mixtures?
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm structural integrity, focusing on the methylsulfonyl and phenylacetic acid moieties.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Employ reverse-phase LC with electrospray ionization (ESI) to assess purity and detect trace impurities .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonyl ester C-O-S stretch near 1170–1120 cm) .
- High-Performance Liquid Chromatography (HPLC): Optimize using C18 columns and acetonitrile/water gradients for quantitative analysis .
Q. What safety precautions should be implemented when handling 3-[(Methylsulfonyl)oxy]phenylacetic acid in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves (EN 374-compliant) and lab coats. Inspect gloves for integrity before use and discard contaminated gloves properly .
- Ventilation: Work in a fume hood to avoid inhalation of aerosols.
- Emergency Protocols: In case of skin contact, wash immediately with soap and water. Consult safety data sheets (SDS) for analogous compounds if toxicological data is unavailable .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 3-[(Methylsulfonyl)oxy]phenylacetic acid to improve yield and purity?
- Reaction Conditions: Use mild, anhydrous conditions with a methylsulfonyl chloride derivative and a phenylacetic acid precursor. Catalyze with DMAP (4-dimethylaminopyridine) in dichloromethane at 0–5°C to minimize side reactions.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor intermediates via TLC (R ~0.3 in 1:1 ethyl acetate/hexane) .
- Yield Optimization: Conduct kinetic studies to identify rate-limiting steps (e.g., sulfonation efficiency) and adjust stoichiometry or temperature accordingly.
Q. What strategies are effective in resolving contradictions between reported stability data for sulfonated phenylacetic acid derivatives?
- Controlled Stress Testing: Expose the compound to accelerated degradation conditions (e.g., 40°C/75% relative humidity, varying pH buffers) and analyze degradation products via LC-MS/MS .
- Data Reconciliation: Compare experimental parameters (e.g., solvent purity, oxygen exposure) across studies. For example, discrepancies in thermal stability may arise from trace moisture or acidic impurities .
- Computational Modeling: Use DFT (Density Functional Theory) to predict hydrolysis pathways of the sulfonyl ester group under different conditions .
Q. How should decomposition products of 3-[(Methylsulfonyl)oxy]phenylacetic acid be identified under accelerated degradation conditions?
- Forced Degradation: Subject the compound to oxidative (HO), hydrolytic (0.1M HCl/NaOH), and photolytic (UV light) stress.
- Detection: Use high-resolution LC-QTOF-MS to identify fragments (e.g., m/z corresponding to phenylacetic acid or methylsulfonic acid derivatives).
- Structural Confirmation: Compare fragmentation patterns with synthetic standards or computational predictions (e.g., m/z 155 for desulfonated phenylacetic acid) .
Methodological Notes
- Toxicological Data Gaps: If acute toxicity data is unavailable, adopt precautionary measures based on structurally related sulfonates (e.g., skin/eye irritation protocols) .
- Synthetic Challenges: Monitor for ester hydrolysis during storage by periodic HPLC analysis. Adjust storage conditions if degradation exceeds 5% over six months .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
